Cas no 137869-70-6 (Pyrrolo[2,1-b]oxazol-5(6H)-one, tetrahydro-7a-methyl-3-phenyl-, (3R,7aS)-)

Pyrrolo[2,1-b]oxazol-5(6H)-one, tetrahydro-7a-methyl-3-phenyl-, (3R,7aS)- structure
137869-70-6 structure
Product name:Pyrrolo[2,1-b]oxazol-5(6H)-one, tetrahydro-7a-methyl-3-phenyl-, (3R,7aS)-
CAS No:137869-70-6
MF:C13H15NO2
MW:217.263703584671
CID:236088
PubChem ID:1268179

Pyrrolo[2,1-b]oxazol-5(6H)-one, tetrahydro-7a-methyl-3-phenyl-, (3R,7aS)- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[2,1-b]oxazol-5(6H)-one, tetrahydro-7a-methyl-3-phenyl-, (3R,7aS)-
    • (3R-CIS)-7A-METHYL-3-PHENYLTETRAHYDROPYRROLO[2,1-B]OXAZOL-5(6H)-ONE
    • (3R)-cis-Tetrahydro-7a-methyl-3-phenylpyrrolo[2.1-b]oxazol-5(6H)-one
    • (3R,7aS)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
    • (3R-cis)-7a-Methyl-3-phenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one
    • trans-(3R,7aS)-7a-methyl-3-phenyl-tetrahydro-pyrrolo[2,1-b]oxazol-5-one
    • SCHEMBL20628654
    • 137869-70-6
    • DTXSID70929916
    • (3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
    • AKOS024306912
    • 7a-Methyl-3-phenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
    • Inchi: InChI=1S/C13H15NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
    • InChI Key: JVEHIYMWPAQEIR-UHFFFAOYSA-N
    • SMILES: CC12CCC(=O)N1C(C1C=CC=CC=1)CO2

Computed Properties

  • Exact Mass: 217.11000
  • Monoisotopic Mass: 217.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: White solid
  • Density: 1.0960 (rough estimate)
  • Melting Point: 125 °C
  • Boiling Point: 357.82°C (rough estimate)
  • Refractive Index: 1.5300 (estimate)
  • PSA: 29.54000
  • LogP: 2.03440
  • Solubility: Not available

Pyrrolo[2,1-b]oxazol-5(6H)-one, tetrahydro-7a-methyl-3-phenyl-, (3R,7aS)- Security Information

  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36/37
  • Hazardous Material Identification: Xn
  • Safety Term:S36/37
  • Risk Phrases:R20/21/22

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd